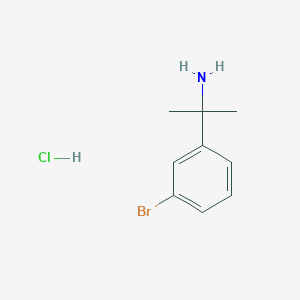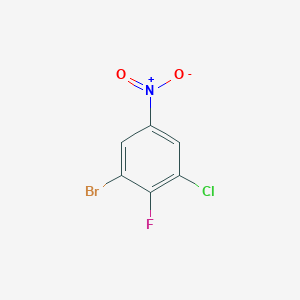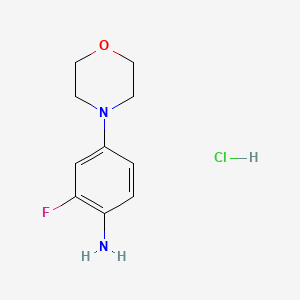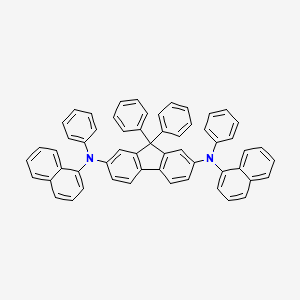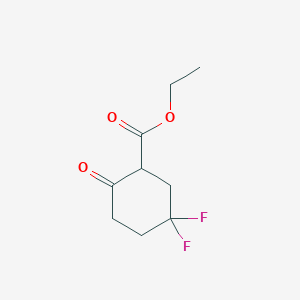
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
説明
“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 164.2 .科学的研究の応用
Syntheses and Anticholinesterase Activity
The synthesis of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol demonstrated potent acetylcholinesterase (AChE) inhibition properties. These compounds have shown to enhance brain acetylcholine levels in vivo, indicating potential applications in treating cognitive disorders or diseases characterized by cholinergic deficits, such as Alzheimer's disease (Chen et al., 1994).
Metabolism and Disposition Studies
In a study on the metabolism and disposition of an α4β2 nicotinic acetylcholine receptor partial agonist, significant species-specific dispositional profiles were observed. Understanding the metabolism of such compounds can provide valuable insights into their pharmacokinetic behaviors and potential therapeutic applications (Shaffer et al., 2010).
Acetylcholinesterase Inhibitors
Compounds designed as central selective acetylcholinesterase (AChE) inhibitors based on specific structural considerations demonstrated potent inhibitory activities. Such compounds have implications in the treatment of neurodegenerative diseases, where enhancement of cholinergic function is a therapeutic strategy (Ishihara et al., 1994).
Dopamine Receptor Research
Research on dopamine receptor agonists and antagonists, especially those focusing on D1 and D2 receptors, has elucidated their roles in various neural and behavioral processes. These studies contribute to our understanding of dopamine's role in reinforcement, motor control, and possibly the development of drugs targeting psychiatric and neurological disorders (Ikemoto et al., 1997).
Radiotracer Development for Imaging
Development of fluorinated derivatives of benzazepines for dopamine D1 receptors resulted in compounds with high affinity and selectivity, useful for brain imaging techniques like positron emission tomography (PET). Such compounds are instrumental in studying the dopaminergic system in various neurological disorders (Mukherjee et al., 1993).
Cognitive Impairment and Cerebral Hypoperfusion
The compound TAK-147, an acetylcholinesterase inhibitor, showed potential in ameliorating memory deficits induced by chronic cerebral ischemia in rats. This highlights its therapeutic potential in conditions involving cerebral hypoperfusion and cognitive impairment (Xu et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is the benzodiazepine receptor . This receptor is found only on neurons in the central nervous system and is coupled with the γ-aminobutyric acid (GABA) receptor .
Mode of Action
This compound interacts with the benzodiazepine receptor, which allosterically modulates the action of GABA on neuronal chloride ion flux . This interaction can result in a wide variety of pharmacological actions ranging from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
The biochemical pathway affected by this compound is primarily the GABAergic system . By modulating the benzodiazepine receptor, this compound can influence the action of GABA, a major inhibitory neurotransmitter in the central nervous system . This can lead to downstream effects such as sedation, muscle relaxation, and anticonvulsant activity .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in sedative, anxiolytic, muscle-relaxant, and anticonvulsant effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of this compound . For example, the presence of other drugs that also act on the GABAergic system could potentiate the effects of this compound .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGVDWUQJTHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696310 | |
| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32337-93-2 | |
| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




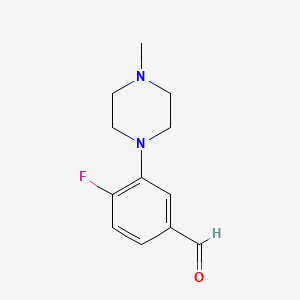

![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
